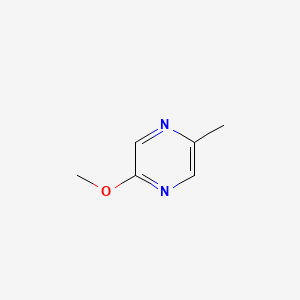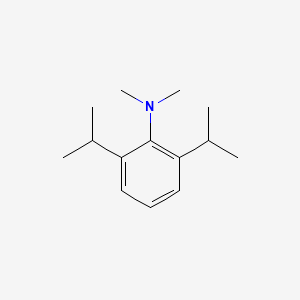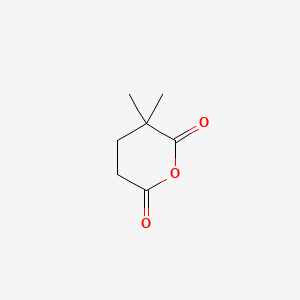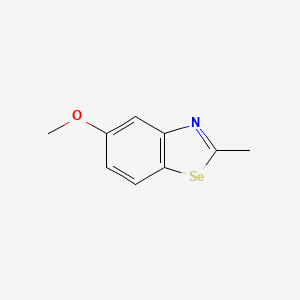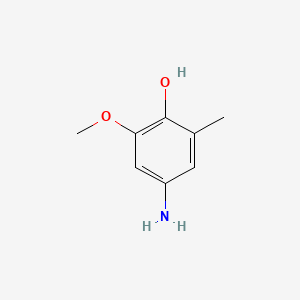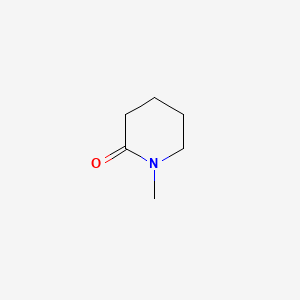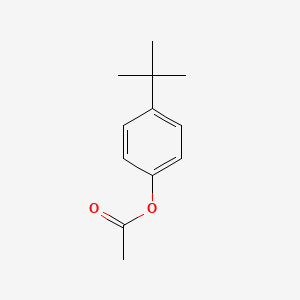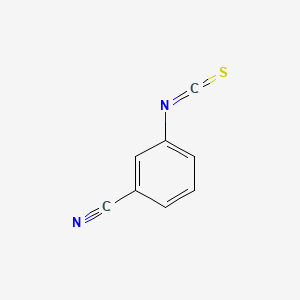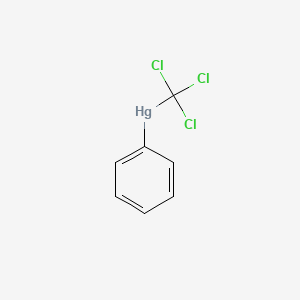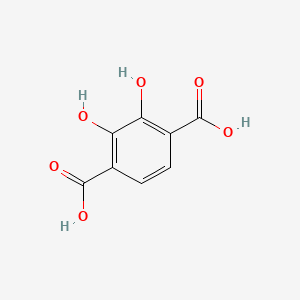
2,3-ジヒドロキシテレフタル酸
概要
説明
2,3-Dihydroxyterephthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of terephthalic acid, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.
科学的研究の応用
2,3-Dihydroxyterephthalic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and metal-organic frameworks.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its role in drug synthesis and as an intermediate in the preparation of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including electroluminescent materials and photoelectron macromolecule polymers
作用機序
Target of Action
The primary target of 2,3-Dihydroxyterephthalic acid is the organic ligands of metal-organic frameworks (MOFs) . The compound acts as a modifying agent for these ligands, enhancing their photocatalytic performance .
Mode of Action
2,3-Dihydroxyterephthalic acid interacts with its targets by modifying the functional groups on the organic ligands of MOFs . This modification regulates the electronegativity of the ligands and expands their light absorption range . The compound is also involved in the ligand exchange method, contributing to the synthesis of hydroxyl-modified MOFs .
Biochemical Pathways
The action of 2,3-Dihydroxyterephthalic acid affects the photocatalytic degradation pathway . The compound’s interaction with its targets leads to an improved photocatalytic performance, which facilitates the degradation of pollutants like methylene blue . The degradation process occurs in multiple steps under the oxidation of the hydroxyl radical .
Pharmacokinetics
The compound is known to be used in the synthesis of mofs, suggesting that it is likely to have good stability and reactivity .
Result of Action
The molecular and cellular effects of 2,3-Dihydroxyterephthalic acid’s action are primarily observed in its enhancement of photocatalytic performance . By modifying the functional groups on the organic ligands of MOFs, the compound improves their ability to degrade pollutants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroxyterephthalic acid. For instance, the compound’s photocatalytic activity is dependent on the presence of light .
生化学分析
Biochemical Properties
2,3-Dihydroxyterephthalic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with hydroxyl radicals, which are highly reactive species involved in oxidative stress and cellular damage. The interaction between 2,3-Dihydroxyterephthalic acid and hydroxyl radicals can be utilized in studies related to oxidative stress and antioxidant mechanisms .
Additionally, 2,3-Dihydroxyterephthalic acid has been studied for its potential to form coordination polymers with metal ions, such as zinc. These coordination polymers can exhibit unique structural and functional properties, making them valuable in materials science and catalysis .
Cellular Effects
The effects of 2,3-Dihydroxyterephthalic acid on various types of cells and cellular processes have been explored in several studies. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By interacting with hydroxyl radicals, 2,3-Dihydroxyterephthalic acid can modulate the activity of signaling molecules and transcription factors involved in the cellular response to oxidative stress .
Furthermore, 2,3-Dihydroxyterephthalic acid has been found to affect gene expression and cellular metabolism. Its interaction with hydroxyl radicals can lead to changes in the expression of genes involved in antioxidant defense mechanisms and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dihydroxyterephthalic acid involves its interactions with hydroxyl radicals and other reactive oxygen species. This compound can act as a scavenger of hydroxyl radicals, thereby reducing oxidative damage to cellular components. The binding interactions between 2,3-Dihydroxyterephthalic acid and hydroxyl radicals are crucial for its antioxidant properties .
In addition to its role as an antioxidant, 2,3-Dihydroxyterephthalic acid can also influence enzyme activity. For example, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, further contributing to its protective effects against cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydroxyterephthalic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Studies have shown that 2,3-Dihydroxyterephthalic acid can undergo degradation over extended periods, leading to a decrease in its antioxidant activity .
Long-term exposure to 2,3-Dihydroxyterephthalic acid in in vitro and in vivo studies has revealed its potential to modulate cellular function. Prolonged treatment with this compound can lead to sustained changes in gene expression and metabolic pathways, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,3-Dihydroxyterephthalic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antioxidant properties, reducing oxidative stress and inflammation in various tissues. At higher doses, 2,3-Dihydroxyterephthalic acid can exhibit toxic effects, leading to cellular damage and adverse physiological responses .
Threshold effects have been observed in studies, where a certain dosage range is required to achieve the desired antioxidant effects without causing toxicity. These findings underscore the importance of careful dosage optimization in potential therapeutic applications of 2,3-Dihydroxyterephthalic acid .
Metabolic Pathways
2,3-Dihydroxyterephthalic acid is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. This compound can interact with enzymes and cofactors involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase .
The presence of 2,3-Dihydroxyterephthalic acid can influence metabolic flux and metabolite levels, leading to changes in the overall redox state of the cell. These effects are crucial for maintaining cellular homeostasis and protecting against oxidative damage .
Transport and Distribution
The transport and distribution of 2,3-Dihydroxyterephthalic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion and active transport mechanisms .
Once inside the cell, 2,3-Dihydroxyterephthalic acid can localize to various cellular compartments, including the cytoplasm and mitochondria. Its distribution within the cell can influence its activity and effectiveness as an antioxidant .
Subcellular Localization
The subcellular localization of 2,3-Dihydroxyterephthalic acid is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals .
In particular, 2,3-Dihydroxyterephthalic acid has been found to accumulate in the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from oxidative damage .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,3-dihydroxyterephthalic acid typically involves the carboxylation and salinization of catechol in a high-pressure reactor. The process includes several steps:
Blending and Packing: The raw materials are blended and packed.
Carboxylation and Salinization: These reactions are carried out in a high-pressure reactor.
Acidification: The reaction product undergoes an acidification reaction.
Purification: The coarse product is collected, refined, and purified.
Industrial Production Methods: The industrial production of 2,3-dihydroxyterephthalic acid follows similar steps but is optimized for higher yield and purity. The method ensures production safety, low cost, and suitability for large-scale production .
化学反応の分析
2,3-Dihydroxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or sulfonated derivatives.
類似化合物との比較
2,3-Dihydroxyterephthalic acid can be compared with other similar compounds, such as:
2,5-Dihydroxyterephthalic Acid: Similar structure but with hydroxyl groups at the 2 and 5 positions. It is used in the synthesis of polymers and metal-organic frameworks.
2-Hydroxyterephthalic Acid: Contains a single hydroxyl group at the 2 position. It is used in the production of advanced materials and as a chemical intermediate.
Uniqueness: 2,3-Dihydroxyterephthalic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
2,3-dihydroxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLSHRJUBRUKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173556 | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-72-2 | |
| Record name | 2,3-Dihydroxy-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19829-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxyterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S7RAD6FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2,3-Dihydroxyterephthalic acid in materials science?
A1: 2,3-Dihydroxyterephthalic acid (DHTPA) plays a crucial role in the synthesis of metal-organic frameworks (MOFs), specifically serving as a valuable organic linker. [, ] This compound enables the creation of porous materials like UiO-66-CAT, a modified version of UiO-66. [] The incorporation of DHTPA introduces catechol functionalities into the MOF structure, allowing for further modifications, such as metalation with trivalent metal ions like Chromium (III) and Gallium (III). [] These metal-catecholato species within the MOF exhibit potential in photocatalytic applications, specifically in the reduction of carbon dioxide. []
Q2: How does 2,3-Dihydroxyterephthalic acid contribute to the development of photocatalysts?
A2: 2,3-Dihydroxyterephthalic acid serves as a key component in constructing photocatalytically active MOFs. [, ] When incorporated into the MOF framework, DHTPA introduces catechol functionalities. [] These catechol groups can act as light absorbers in the visible region of the electromagnetic spectrum. [] Furthermore, they can be metalated with specific metal ions, such as Chromium (III) or Gallium (III), forming metal-catecholato species. [] These metal centers, when integrated into the MOF structure, can facilitate electron transfer processes, enhancing the photocatalytic activity of the material. [] For instance, in UiO-66-CAT, these metal-catecholato species have shown promise in catalyzing the reduction of carbon dioxide using visible light, showcasing the potential of DHTPA in developing sustainable and efficient photocatalytic systems. []
Q3: Are there any improvements in the synthesis of 2,3-Dihydroxyterephthalic acid compared to previous methods?
A3: Yes, recent research has led to an improved large-scale synthesis of 2,3-Dihydroxyterephthalic acid. [] This optimized method significantly reduces the required carbon dioxide pressure to 0.3 MPa and shortens the overall reaction time compared to earlier procedures. [] This advancement makes the synthesis process more convenient and efficient for large-scale production of the compound. [] Additionally, the improved method achieves a high yield, reaching up to 93% for 4,6-dihydroxyisophthalic acid and 65% for 2,3-Dihydroxyterephthalic acid. [] This synthesis also minimizes the oxidation of phenol, eliminating the need for decolorization or further chromatographic purification steps. []
Q4: How does the structure of 2,3-Dihydroxyterephthalic acid influence its properties?
A4: The presence of hydroxyl groups in 2,3-Dihydroxyterephthalic acid significantly influences its chemical behavior, particularly its acid-base properties and its ability to form complexes with metal ions. [] These interactions are particularly relevant at a pH of 3, where DHTPA can act as a ligand, potentially forming complexes with aluminum ions (Al3+). [] This characteristic is of interest in understanding the properties of natural organic matter like Inogashira fulvic acid (IFA), for which DHTPA serves as a model compound in some studies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


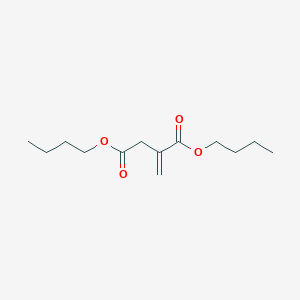
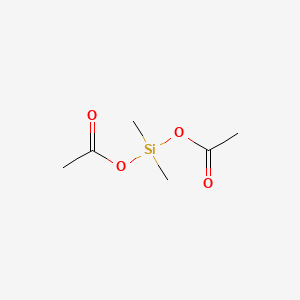
![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)

